Home > Products > Screening Compounds P48592 > 7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one
7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one - 1566199-72-1

7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one

Catalog Number: EVT-1726206
CAS Number: 1566199-72-1
Molecular Formula: C8H4ClFN2O
Molecular Weight: 198.58 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(Arylethynyl)-6-chloro-4-cyclopropyl-3,4-dihydroquinazolin-2(1H)-ones

Compound Description: This series of compounds, represented by the general structure 4-(arylethynyl)-6-chloro-4-cyclopropyl-3,4-dihydroquinazolin-2(1H)-one, were developed as novel non-nucleoside inhibitors of human immunodeficiency virus type-1 (HIV-1) reverse transcriptase (RT). [] These compounds incorporate an aryl group onto the end of the 4-acetylene functionality, eliminating the need for a metabolically labile 3-methyl group on the dihydroquinazolinone nucleus. [] Several compounds in this series demonstrated potent inhibition of HIV-1 RT. [] One compound, 4a, exhibited a favorable biological profile and was further investigated as a potential drug candidate. []

1-Cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Hcip)

Compound Description: 1-Cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (Hcip) is a quinolone antibiotic that exhibits antimicrobial activity against various Gram-positive and Gram-negative bacterial pathogens. [] Hcip was used as a ligand in the synthesis of a quaternary copper(II) complex, [CuCl(C10H8N2)(C13H8NClFO3)]·2H2O, where it coordinates to the copper ion via its keto and carboxylate groups. []

Gemifloxacin (LB20304a)

Compound Description: Gemifloxacin (LB20304a), a broad-spectrum fluoroquinolone antibiotic, is used to treat respiratory infections. [] It is synthesized by coupling two key intermediates: 7-chloro-1-cyclopropyl-fluoro-1,4-dihydro-4-oxo-1,8-naphthylidine-3-carboxylic acid (QN09) and 3-aminomethyl-4-hydroxypyrrolidine (AM19). []

Compound Description: Novel quinazolin-4-one derivatives containing a hydroxamic acid moiety were designed and synthesized as selective histone deacetylase 6 (HDAC6) inhibitors for potential treatment of Alzheimer's disease. [] These compounds exhibit nanomolar IC50 values for HDAC6 inhibition and demonstrate neuroprotective effects in vitro and in vivo. [] Notably, (E)-3-(2-ethyl-7-fluoro-4-oxo-3-phenethyl-3,4-dihydroquinazolin-6-yl)-N-hydroxyacrylamide (4b) emerged as the most potent HDAC6 inhibitor (IC50 = 8 nM). [] Another promising candidate, N-hydroxy-3-(2-methyl-4-oxo-3-phenethyl-3,4-dihydroquinazolin-7-yl)-acrylamide (3f), exhibits excellent HDAC6 selectivity and significantly improves learning-based performance in mice with β-amyloid-induced hippocampal lesions. []

3,4-Dihydro-1-methyl-6-phenyl-1,4,5-benzotriazocin-2(1H)-ones

Compound Description: 3,4-Dihydro-1-methyl-6-phenyl-1,4,5-benzotriazocin-2(1H)-ones (1a) and its halogenated derivatives (1b-d) undergo a novel ring transformation to form 1-(methylcarbamoyl)methyl-3-phenyl-1H-indazoles (3a-d) when kept in chloroform solution at room temperature. [] This ring contraction reaction is specific to these particular compounds and does not occur with other benzotriazocinone derivatives. []

N-[5-[N-(3,4-Dihydro-2-methyl-4-oxoquinazolin-6-ylmethyl)-N-methylamino]-2-thenoyl]-L-glutamic acid (ICI D1694)

Compound Description: N-[5-[N-(3,4-dihydro-2-methyl-4-oxoquinazolin-6-ylmethyl)-N-methylamino]-2-thenoyl]-L-glutamic acid (ICI D1694) is a quinazoline antifolate with potent thymidylate synthase inhibitory activity. [] Researchers have synthesized various poly-γ-glutamyl conjugates of ICI D1694 to enhance its potency. [] These conjugates exhibited superior thymidylate synthase inhibitory activity compared to the parent compound. []

4-[N-[7-Bromo-2-methyl-4-oxo-3,4-dihydroquinazolin-6-ylmethyl]-N-(prop-2-ynyl)amino]-N-(3-pyridylmethyl)benzamide (CB30865)

Compound Description: 4-[N-[7-Bromo-2-methyl-4-oxo-3,4-dihydroquinazolin-6-ylmethyl]-N-(prop-2-ynyl)amino]-N-(3-pyridylmethyl)benzamide (CB30865) is a quinazolin-4-one based antitumor agent with high growth-inhibitory activity against the W1L2 cell line (IC50 = 2.8 ± 0.50 nM). [] CB30865 exhibits a unique mechanism of action, causing delayed, non-phase specific cell-cycle arrest. [] To overcome its low aqueous solubility, researchers synthesized more water-soluble analogues, some of which demonstrated even greater cytotoxicity than CB30865. []

Overview

7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one is a heterocyclic compound with the molecular formula C8H4ClFN2OC_8H_4ClFN_2O. It belongs to the quinazolinone family, which is recognized for its diverse biological activities, making it a significant subject of interest in medicinal chemistry. This compound has been studied for its potential therapeutic applications, particularly in the inhibition of specific enzymes involved in metabolic pathways, such as α-amylase and α-glucosidase.

Source and Classification

This compound is classified as a quinazolinone derivative, which is a subset of heterocyclic compounds. Quinazolinones are known for their pharmacological properties, including anti-cancer, anti-inflammatory, and anti-diabetic activities. The presence of both chlorine and fluorine atoms in its structure enhances its biological activity and specificity compared to other derivatives .

Synthesis Analysis

Methods

The synthesis of 7-chloro-8-fluoro-3,4-dihydroquinazolin-4-one typically involves cyclization reactions of appropriate precursors. One common method includes the amidation of 2-aminobenzoic acid derivatives followed by cyclization. For instance, anthranilic acid derivatives can be coupled with acid chlorides to form substituted anthranilates, which are then cyclized with acetic anhydride to yield benzoxazin-4-ones. These intermediates can subsequently be treated with ammonia to produce the desired quinazolinone derivatives .

Technical Details

The reaction conditions often involve controlled temperatures and solvents such as dichloromethane or ethanol. The use of continuous flow reactors and automated systems is recommended for industrial production to ensure consistent quality and yield.

Molecular Structure Analysis

Structure

The molecular structure of 7-chloro-8-fluoro-3,4-dihydroquinazolin-4-one features a fused bicyclic ring system that includes a quinazoline core with chlorine and fluorine substituents at the 7th and 8th positions, respectively. This unique substitution pattern contributes to its distinct chemical reactivity.

Data

Key structural data includes:

  • Molecular Weight: 188.58 g/mol
  • Melting Point: Specific melting point data should be referenced from experimental studies.
  • Solubility: Solubility characteristics vary based on solvent choice; further studies are needed for comprehensive solubility profiles.
Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one can undergo several types of chemical reactions:

  • Oxidation: Can be oxidized to form various quinazolinone derivatives.
  • Reduction: Functional groups attached to the quinazolinone core can be modified through reduction.
  • Substitution: Halogen substitution reactions allow for the introduction of different halogens or functional groups at specific positions on the quinazolinone ring.

Common Reagents and Conditions

Common reagents include potassium permanganate for oxidation, sodium borohydride for reduction, and halogenating agents like chlorine or bromine for substitution reactions. Controlled temperatures and solvents such as dimethyl sulfoxide or dimethylformamide are typically used .

Major Products Formed

The products formed depend on the specific reagents and conditions used. For example:

  • Oxidation may yield hydroxyl or carbonyl-substituted derivatives.
  • Substitution reactions can produce halogenated quinazolinones.
Mechanism of Action

The mechanism of action for 7-chloro-8-fluoro-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets within biological systems. It has been shown to inhibit enzymes such as α-amylase and α-glucosidase through competitive and non-competitive inhibition mechanisms. This inhibition affects various metabolic pathways, influencing cellular processes like gene expression and cell signaling .

Physical and Chemical Properties Analysis

Physical Properties

Physical properties such as color, state (solid), and solubility vary depending on environmental conditions and solvent interactions. Detailed experimental data should be referenced for precise values.

Chemical Properties

Chemical properties include reactivity patterns under different conditions (e.g., acidic or basic environments). The presence of halogen substituents can enhance reactivity towards nucleophiles.

Relevant Data or Analyses

Studies have demonstrated that this compound can significantly alter gene expression related to cell cycle regulation and apoptosis, underscoring its potential therapeutic applications .

Applications

7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one has several scientific uses:

  • Medicinal Chemistry: As a potential therapeutic agent targeting various diseases due to its enzyme inhibitory properties.
  • Drug Development: It serves as a building block in the synthesis of more complex molecules aimed at treating conditions such as diabetes and cancer .
  • Biochemical Research: Used in studies examining enzyme interactions and metabolic pathways.

Properties

CAS Number

1566199-72-1

Product Name

7-Chloro-8-fluoro-3,4-dihydroquinazolin-4-one

IUPAC Name

7-chloro-8-fluoro-3H-quinazolin-4-one

Molecular Formula

C8H4ClFN2O

Molecular Weight

198.58 g/mol

InChI

InChI=1S/C8H4ClFN2O/c9-5-2-1-4-7(6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13)

InChI Key

BMSJIVBWHFDFBU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1C(=O)NC=N2)F)Cl

Canonical SMILES

C1=CC(=C(C2=C1C(=O)NC=N2)F)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.